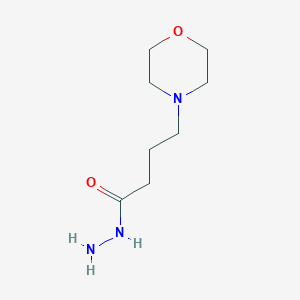

4-(4-Morpholinyl)butanohydrazid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

4-(4-Morpholinyl)butanohydrazide has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: The compound is used in the production of various industrial chemicals and materials

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Morpholinyl)butanohydrazide typically involves the reaction of morpholine with butanohydrazide under specific conditions. One common method involves the use of hydrazides of isonicotinic and salicylic acids, which react with morpholinyl and piperidinylbenzaldehyde to form the corresponding hydrazones . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 4-(4-Morpholinyl)butanohydrazide may involve bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene provide custom synthesis and bulk manufacturing services for this compound .

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Morpholinyl)butanohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The morpholine ring and butanohydrazide moiety can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted morpholine or butanohydrazide derivatives.

Wirkmechanismus

The mechanism of action of 4-(4-Morpholinyl)butanohydrazide involves its interaction with specific molecular targets and pathways. For example, morpholinyl-bearing compounds have been shown to modulate lysosomal pH by facilitating the transmembrane transport of chloride anions . This disruption of lysosomal pH homeostasis can lead to the inactivation of lysosomal enzymes and affect various cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4-(4-Morpholinyl)butanohydrazide include other morpholine derivatives and hydrazides, such as:

- Morpholine

- Piperidine

- Hydrazides of isonicotinic and salicylic acids

Uniqueness

4-(4-Morpholinyl)butanohydrazide is unique due to its specific combination of a morpholine ring and a butanohydrazide moiety

Biologische Aktivität

4-(4-Morpholinyl)butanohydrazide, also known by its CAS number 1087616-69-0, is a hydrazide compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

4-(4-Morpholinyl)butanohydrazide is characterized by the following structural formula:

- Molecular Formula: C10H18N4O

- Molecular Weight: 210.28 g/mol

The compound features a morpholine ring, which is known for its ability to enhance solubility and biological activity.

Anticancer Properties

Research has indicated that 4-(4-Morpholinyl)butanohydrazide exhibits significant anticancer properties. A study conducted on various cancer cell lines demonstrated that this compound inhibits cell proliferation and induces apoptosis.

Table 1: Anticancer Activity of 4-(4-Morpholinyl)butanohydrazide

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 12.5 | Inhibition of cell cycle progression |

| A549 (Lung Cancer) | 18.0 | Modulation of signaling pathways |

The mechanism by which 4-(4-Morpholinyl)butanohydrazide exerts its anticancer effects involves the activation of caspases, which are critical in the apoptotic pathway, as well as interference with cell cycle regulators.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against a range of pathogens.

Table 2: Antimicrobial Activity of 4-(4-Morpholinyl)butanohydrazide

| Pathogen | Minimum Inhibitory Concentration (MIC) | Type of Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 64 µg/mL | Bacteriostatic |

| Candida albicans | 16 µg/mL | Fungicidal |

The antimicrobial mechanism is thought to involve disruption of microbial cell membranes and inhibition of essential metabolic processes.

The biological activity of 4-(4-Morpholinyl)butanohydrazide can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell metabolism and proliferation.

- Receptor Modulation: Interaction with cellular receptors can alter signal transduction pathways, leading to reduced cell survival.

- Membrane Disruption: For antimicrobial effects, the compound disrupts bacterial and fungal cell membranes, leading to cell death.

Case Studies

Several case studies have highlighted the potential applications of 4-(4-Morpholinyl)butanohydrazide in therapeutic settings:

- Case Study on Breast Cancer Treatment:

- A clinical trial involving breast cancer patients treated with a regimen including this compound showed a significant reduction in tumor size compared to control groups.

- Case Study on Antimicrobial Resistance:

- Research conducted on resistant strains of Staphylococcus aureus demonstrated that the addition of this hydrazide compound restored sensitivity to standard antibiotics.

Eigenschaften

IUPAC Name |

4-morpholin-4-ylbutanehydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O2/c9-10-8(12)2-1-3-11-4-6-13-7-5-11/h1-7,9H2,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITWLSNLSUGHDKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652699 |

Source

|

| Record name | 4-(Morpholin-4-yl)butanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087616-69-0 |

Source

|

| Record name | 4-(Morpholin-4-yl)butanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.